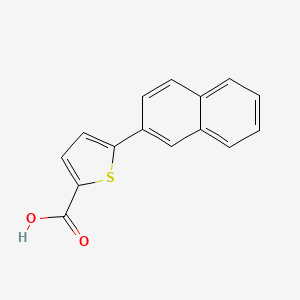

5-Naphthalen-2-yl-thiophene-2-carboxylic acid

Descripción general

Descripción

5-Naphthalen-2-yl-thiophene-2-carboxylic acid is a heterocyclic compound that combines a naphthalene ring and a thiophene ring with a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives, including 5-Naphthalen-2-yl-thiophene-2-carboxylic acid, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

Halogenation

-

Bromination/Chlorination : Thiophene derivatives often undergo electrophilic substitution at the 5-position due to the electron-rich nature of the ring. For example, 5-bromothiophene-2-carboxylic acid derivatives can be synthesized via bromination under acidic conditions . Similar reactivity is expected for the naphthalene-substituted analog, though steric hindrance from the bulky naphthalene group may reduce substitution efficiency.

Nucleophilic Substitution

-

Amide Formation : Thiophene-2-carboxylic acid derivatives react with amines to form amides. For instance, condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid using TiCl₄ yields N-(pyrazin-2-yl)thiophene-2-carboxamides . This suggests that 5-Naphthalen-2-yl-thiophene-2-carboxylic acid could undergo analogous amide formation, potentially requiring catalytic conditions to overcome steric effects.

Functional Group Transformations

Reduction of Carboxylic Acid

-

Alcohol/Aldehyde Formation : Reduction of the carboxylic acid group is achievable using agents like LiAlH₄ or NaBH₄. For example, thiophene-2-carboxylic acids are reduced to thiophene-2-methanol or aldehydes under specific conditions . The naphthalene moiety may influence reaction selectivity, but no direct experimental data is available for this derivative.

Amide Synthesis

-

Coupling Reactions : The carboxylic acid group can participate in coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide undergoes Suzuki coupling with aryl boronic acids to yield substituted derivatives . This indicates that the naphthalene-substituted compound may serve as a precursor for cross-coupled products.

Coupling Reactions

Suzuki Cross-Coupling

-

Aryl Group Introduction : The bromine atom at the 5-position of thiophene-2-carboxylic acid derivatives acts as a leaving group for coupling reactions. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form aryl-substituted derivatives . This methodology could be extended to the naphthalene-substituted analog, though regioselectivity may differ due to steric effects.

Physical and Reactivity Trends

Synthetic Routes

Condensation and Coupling

-

Paal-Knorr Synthesis : Thiophene derivatives are often synthesized via condensation of 1,4-dicarbonyl compounds with sulfurizing agents like P₄S₁₀ . While this method applies to simpler thiophenes, the naphthalene-substituted analog may require modified conditions to accommodate steric bulk.

Cross-Coupling Protocols

-

Palladium-Catalyzed Reactions : As demonstrated in Suzuki coupling , thiophene derivatives with bromine substituents can undergo efficient cross-coupling. This suggests that this compound could serve as a versatile building block for further functionalization.

Comparative Analysis of Thiophene Derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-Naphthalen-2-yl-thiophene-2-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium. The compound's structural analogies to other thiophene derivatives suggest it may possess broad-spectrum activity against various bacterial strains.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | MRSA | Potent |

| Similar thiophene derivatives | E. faecium | Broad-spectrum |

Anticancer Potential

In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism involves apoptosis induction and inhibition of the cell cycle.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 45.0 | Moderate inhibition |

| Caco-2 | 30.0 | Significant inhibition |

Anti-inflammatory Effects

The anti-inflammatory properties of thiophene derivatives suggest that this compound may also reduce inflammation in preclinical models. Studies indicate significant inhibition of pro-inflammatory cytokines and reduced paw edema in animal models, highlighting its potential for treating inflammatory conditions.

Material Science

This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its applications extend to the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for use in advanced electronic materials.

Organic Electronics

In the realm of organic electronics, this compound is integral to developing high-performance devices. Its role in the synthesis of organic semiconductors enhances device efficiency and stability, making it a vital component in the production of OLEDs and OFETs.

Case Studies

Antimicrobial Efficacy Study

A study evaluated various thiophene derivatives for their antimicrobial properties against resistant strains. Results indicated that compounds structurally related to this compound exhibited significant bactericidal activity, supporting further investigation into its potential as an antimicrobial agent.

Anticancer Mechanism Exploration

In vitro studies on Caco-2 cells revealed that treatment with this compound led to a marked decrease in cell viability due to apoptosis induction. This finding underscores the need for further research into its mechanisms of action and possible therapeutic applications in oncology.

Mecanismo De Acción

The mechanism of action of 5-Naphthalen-2-yl-thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s electronic properties also make it suitable for use in organic electronics, where it can facilitate charge transport and improve device performance.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the naphthalene moiety, resulting in different electronic and steric properties.

Naphthalene-2-carboxylic acid:

2-Naphthylthiophene: Similar structure but without the carboxylic acid group, leading to different chemical behavior.

Uniqueness

5-Naphthalen-2-yl-thiophene-2-carboxylic acid is unique due to the combination of the naphthalene and thiophene rings with a carboxylic acid functional group. This unique structure imparts distinct electronic properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.

Actividad Biológica

5-Naphthalen-2-yl-thiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a naphthalene moiety attached to a thiophene ring with a carboxylic acid functional group. This structural configuration is significant for its biological activity, as the presence of both aromatic systems and the carboxylic acid enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, a study reported that certain thiophene derivatives showed broad-spectrum activity against drug-resistant bacteria, suggesting that this compound may also possess similar effects due to its structural analogies .

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | MRSA | Potent |

| Similar thiophene derivatives | E. faecium | Broad-spectrum |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. It has been shown to inhibit cell proliferation in several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression. A notable study demonstrated that modifications in the thiophene structure could enhance anticancer efficacy, indicating that this compound could be optimized for improved activity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 45.0 | Moderate inhibition |

| Caco-2 | 30.0 | Significant inhibition |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds in the thiophene class have been associated with reduced inflammation in preclinical models. For example, derivatives have shown significant inhibition of pro-inflammatory cytokines and reduced paw edema in animal models, suggesting that this compound could be beneficial in treating inflammatory conditions .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated various thiophene derivatives for their antimicrobial properties against resistant strains. The results indicated that compounds structurally related to this compound exhibited significant bactericidal activity, supporting further investigation into its potential as an antimicrobial agent.

- Anticancer Mechanism Exploration : In vitro studies on Caco-2 cells revealed that treatment with this compound led to a marked decrease in cell viability due to apoptosis induction. This finding underscores the need for further research into its mechanisms of action and possible therapeutic applications in oncology .

Propiedades

IUPAC Name |

5-naphthalen-2-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2S/c16-15(17)14-8-7-13(18-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFJEHHQCQTQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(S3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.